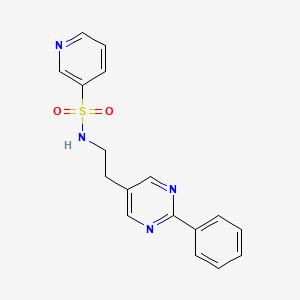

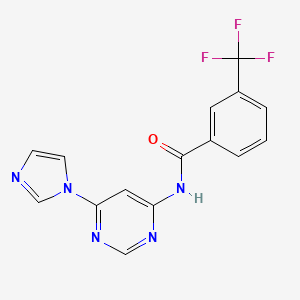

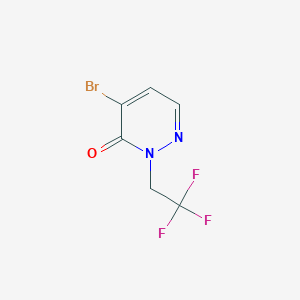

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with the “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)” prefix are typically organic molecules that have been studied for various applications, from medicine to agriculture1.

Synthesis Analysis

The synthesis of these compounds is not detailed in the available literature. However, similar compounds are typically synthesized in a laboratory setting, often involving complex chemical reactions23.Molecular Structure Analysis

The molecular structure of these compounds typically includes a tetrahydroisoquinoline group, which is a type of nitrogen-containing cyclic compound23.

Chemical Reactions Analysis

The specific chemical reactions involving these compounds are not detailed in the available literature. However, similar compounds are typically involved in various chemical reactions, depending on their functional groups23.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their molecular weight and formula, can be determined based on their structure43.科学研究应用

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

Research has identified N-substituted aminosulfonyl tetrahydroisoquinolines as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in the synthesis of epinephrine from norepinephrine. Such compounds, including variations with trifluoroethyl and trifluoropropyl sulfonamide groups, demonstrate significant PNMT inhibitory potency, high selectivity, and the potential to penetrate the blood-brain barrier, making them of interest for disorders involving catecholamine regulation (Grunewald et al., 2005).

Binding and Inhibition Mechanisms

Further studies on these compounds have provided insights into their binding and inhibition mechanisms with PNMT, revealing the importance of sulfonamide oxygens in interactions with the enzyme. The investigation has also explored modifications to increase lipophilicity without losing inhibitory potency, enhancing the potential for crossing the blood-brain barrier. Such research contributes to the understanding of how these inhibitors can be optimized for therapeutic use (Grunewald et al., 2006).

Antimalarial Applications

A copper-catalyzed synthesis method for 4-aminoquinolines, leading to quinolin-4-ylmethanesulfonamides, has been developed, demonstrating utility in antimalarial drug synthesis. This methodology includes a [1,3] N-to-C rearrangement, highlighting the compound's versatility in medicinal chemistry applications, specifically in creating antimalarial therapeutics (Oh et al., 2017).

Antibacterial and Antifungal Activities

Arylsulfonamide-based quinolines have been evaluated for their antibacterial and antifungal properties, with some derivatives showing significant activity. This includes potent effects against specific strains of bacteria and fungi, demonstrating the potential of these compounds in addressing infectious diseases and contributing to the development of new antimicrobial agents (Kumar & Vijayakumar, 2017).

Synthesis Methods and Chemical Transformations

Advancements in the synthesis of tetrahydroisoquinoline compounds, including methods for increasing yield and developing new chemical transformations, have been reported. These studies provide valuable insights into the chemical properties and reactivity of such compounds, supporting their further application in scientific research and drug development (Song Hong-rui, 2011).

安全和危害

The safety and hazards associated with these compounds are not detailed in the available literature. However, similar compounds are typically handled with care in a laboratory setting due to their potential reactivity23.

未来方向

The future directions for the study of these compounds are not detailed in the available literature. However, similar compounds are often studied for their potential applications in various fields, from medicine to agriculture1.

Please note that this is a general analysis based on similar compounds, and the specific details may vary for “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide”. For more accurate information, it would be best to consult a specialist or conduct further research.

属性

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-14(21)20-10-9-16-7-8-18(11-17(16)12-20)19-24(22,23)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXPFXJBBQWMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

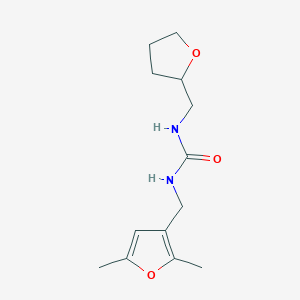

![(1R,3S)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2534069.png)

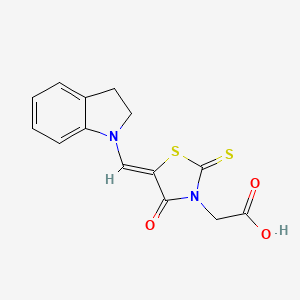

![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2534071.png)

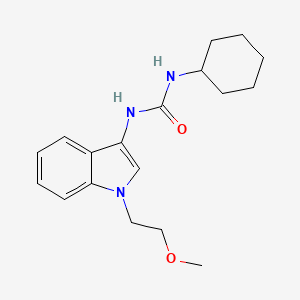

![1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride](/img/structure/B2534075.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2534081.png)